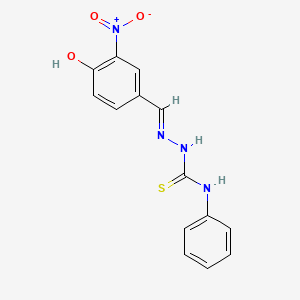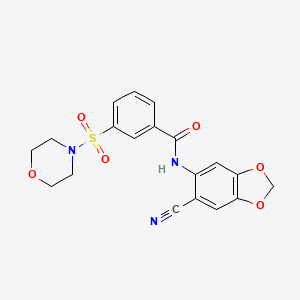
6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide, also known as CCQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. CCQ is known to exhibit potent anticancer properties, making it a promising candidate for the development of novel chemotherapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activity of other enzymes involved in DNA repair, further enhancing its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in cancer cells. It has been found to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of various signaling pathways that are important for cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide is its potent anticancer properties, which make it a promising candidate for the development of novel chemotherapeutic agents. This compound is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for research on 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of novel analogs of this compound that exhibit improved potency and selectivity. Another area of interest is the investigation of the synergistic effects of this compound with other chemotherapeutic agents, which may enhance its anticancer properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other diseases besides cancer.
Métodos De Síntesis
The synthesis of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide involves the reaction of 6-chloro-2-phenylquinoline-4-carboxylic acid with cyclohexylamine in the presence of a suitable coupling agent. The resulting product is then purified using various techniques, such as recrystallization and column chromatography. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anticancer properties in various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel chemotherapeutic agents.
Propiedades
IUPAC Name |
6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c23-16-11-12-20-18(13-16)19(22(26)24-17-9-5-2-6-10-17)14-21(25-20)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJAPXJSJJMSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}cyclohexanol](/img/structure/B6139708.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139709.png)
![2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6139710.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6139712.png)
![5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139725.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B6139728.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)

![7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139754.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(1-pyrrolidinyl)butyl]amine](/img/structure/B6139773.png)
![8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6139789.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139796.png)